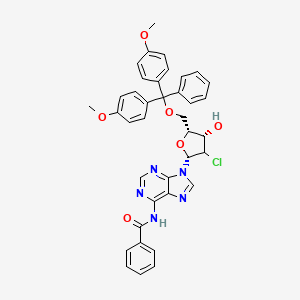
Dota-LM3 (tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dota-LM3 (tfa) is a somatostatin receptor antagonist, specifically targeting somatostatin receptor subtype 2 (SSTR2). It is often isotopically labeled for tracing tumors in vivo, such as with lutetium-177 (177Lu) or gallium-68 (68Ga). This compound has shown favorable biodistribution, high tumor uptake, good tumor retention, and few safety concerns .
Vorbereitungsmethoden
The synthesis of Dota-LM3 (tfa) involves the preparation of the DOTA chelator and its linkage to peptides directly on a solid-phase support. The synthetic route includes the use of cyclen precursor on solid-phase and commercial DOTA-tris. The compound is then radiolabeled with isotopes like 68Ga or 177Lu .
Analyse Chemischer Reaktionen
Dota-LM3 (tfa) undergoes various chemical reactions, including isotopic labeling for tumor tracing. The common reagents used in these reactions include trifluoroacetic acid (TFA) in acetonitrile and water. The major products formed from these reactions are 68Ga-DOTA-LM3 and 177Lu-DOTA-LM3, which are used for imaging and therapeutic purposes .
Wissenschaftliche Forschungsanwendungen
Dota-LM3 (tfa) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used for peptide receptor radionuclide therapy (PRRT) in patients with metastatic neuroendocrine neoplasms. The compound has shown higher uptake and a longer effective half-life in whole-body, kidneys, spleen, and metastases, resulting in higher mean absorbed organ and tumor doses compared to other compounds .
Wirkmechanismus
Dota-LM3 (tfa) exerts its effects by binding to somatostatin receptor subtype 2 (SSTR2) on the cell membrane. This binding inhibits the receptor’s activity, leading to reduced tumor growth and proliferation. The molecular targets and pathways involved include the inhibition of somatostatin receptor signaling, which is crucial for tumor growth and survival .
Vergleich Mit ähnlichen Verbindungen
Dota-LM3 (tfa) is compared with other similar compounds like 177Lu-DOTATOC and 68Ga-DOTATATE. Dota-LM3 (tfa) has shown higher tumor uptake and retention, making it more effective for imaging and therapeutic purposes. The unique aspect of Dota-LM3 (tfa) is its ability to deliver higher absorbed doses to tumors and organs, resulting in better therapeutic outcomes .
Similar compounds include:
- 177Lu-DOTATOC
- 68Ga-DOTATATE
- 161Tb-DOTA-LM3
Eigenschaften
Molekularformel |
C71H94ClF3N16O21S2 |
|---|---|
Molekulargewicht |
1664.2 g/mol |
IUPAC-Name |
2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C69H93ClN16O19S2.C2HF3O2/c1-40(87)60-68(104)81-55(66(102)77-50(61(72)97)30-43-9-17-47(88)18-10-43)39-107-106-38-54(67(103)79-53(33-44-11-19-48(89)20-12-44)65(101)78-52(32-42-7-15-46(16-8-42)74-69(73)105)64(100)76-49(62(98)82-60)4-2-3-21-71)80-63(99)51(31-41-5-13-45(70)14-6-41)75-56(90)34-83-22-24-84(35-57(91)92)26-28-86(37-59(95)96)29-27-85(25-23-83)36-58(93)94;3-2(4,5)1(6)7/h5-20,40,49-55,60,87-89H,2-4,21-39,71H2,1H3,(H2,72,97)(H,75,90)(H,76,100)(H,77,102)(H,78,101)(H,79,103)(H,80,99)(H,81,104)(H,82,98)(H,91,92)(H,93,94)(H,95,96)(H3,73,74,105);(H,6,7)/t40-,49+,50-,51+,52-,53+,54-,55+,60+;/m1./s1 |
InChI-Schlüssel |
SHGQCVICCLKURF-YJTIAIKDSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)




![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)
